molecular formula C21H16FN3OS B3033876 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242956-33-7

2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B3033876
CAS No.: 1242956-33-7
M. Wt: 377.4
InChI Key: ISYFQIJBQNIZCP-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound known for its diverse chemical properties and potential applications in various scientific fields. This compound is characterized by its complex structure which integrates a thieno[3,2-d]pyrimidinone core with dihydroisoquinoline and fluorophenyl functional groups. It’s a subject of interest due to its potential biological and chemical activities.

Biochemical Analysis

Biochemical Properties

2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been identified as a potent inhibitor of certain enzymes, such as aldo-keto reductase AKR1C3 . The interaction with AKR1C3 involves the binding of the compound to the enzyme’s active site, leading to inhibition of its activity. This inhibition can have significant implications for biochemical pathways involving AKR1C3.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the proliferation of cancer cell lines, such as SU-DHL-6 and WSU-DLCL-2 . The compound’s impact on cell signaling pathways can lead to changes in gene expression, ultimately affecting cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to specific enzymes, such as AKR1C3, leading to enzyme inhibition . This inhibition can result in changes in gene expression and alterations in biochemical pathways. The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool for studying molecular mechanisms in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to the compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced inhibition of enzyme activity and greater changes in cellular function . At high doses, the compound may also exhibit toxic or adverse effects, highlighting the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. The compound’s inhibition of AKR1C3 affects the metabolic flux and levels of metabolites in biochemical pathways . Understanding these metabolic interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Studying the transport and distribution of the compound provides insights into its cellular dynamics and potential therapeutic targeting.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can be approached through multi-step organic reactions, typically starting from commercially available precursors. Here is a generalized synthetic route:

  • Construction of the Thieno[3,2-d]pyrimidinone Core: : This step involves the cyclization of a suitable thieno derivative with a nitrogen-containing reagent under acidic or basic conditions.

  • Addition of the Dihydroisoquinoline Group: : This is typically achieved via nucleophilic substitution or addition reactions.

  • Incorporation of the Fluorophenyl Group: : This involves further substitution reactions, often using fluorinated aromatic compounds under conditions such as palladium-catalyzed coupling reactions.

Industrial Production Methods

Industrial synthesis of this compound may leverage scalable methods such as:

  • Batch Processes: : Suitable for small-scale production, providing flexibility in reaction conditions.

  • Continuous Flow Chemistry: : Offers better control over reaction parameters, higher yields, and consistency for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

  • Oxidation: : Conversion of certain functional groups to higher oxidation states.

  • Reduction: : Reduction of carbonyl groups or aromatic systems.

  • Substitution: : Nucleophilic or electrophilic substitution reactions at reactive sites.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate, chromic acid, or hydrogen peroxide under acidic or basic conditions.

  • Reduction: : Catalysts like palladium on carbon (Pd/C), or reagents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: : Reagents like alkyl halides, aryl halides, and strong nucleophiles under appropriate solvent conditions.

Major Products

The major products depend on the nature of the reactions:

  • Oxidation: : Typically leads to the formation of oxo derivatives.

  • Reduction: : Produces hydro derivatives.

  • Substitution: : Yields substituted variants of the original compound.

Scientific Research Applications

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one has a wide range of applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as a bioactive molecule, with possible roles in enzyme inhibition or receptor modulation.

  • Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

  • Industry: : May be used in the development of new materials, including polymers and advanced composites.

Comparison with Similar Compounds

Compared to other compounds in the same class, such as derivatives of thienopyrimidinone or isoquinoline, 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its:

  • Structural Complexity: : Integration of multiple functional groups that provide versatile reactivity.

  • Chemical Stability: : Fluorination enhances stability under various conditions.

  • Bioactivity: : Potential for diverse biological interactions.

List of Similar Compounds

  • Thienopyrimidinones: : Various analogs with different substituents.

  • Isoquinoline Derivatives: : Compounds with similar core structures but different functional groups.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-(4-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3OS/c22-16-7-5-14(6-8-16)17-12-27-19-18(17)23-21(24-20(19)26)25-10-9-13-3-1-2-4-15(13)11-25/h1-8,12H,9-11H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYFQIJBQNIZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
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2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 3
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2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 4
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2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 5
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2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 6
2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

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